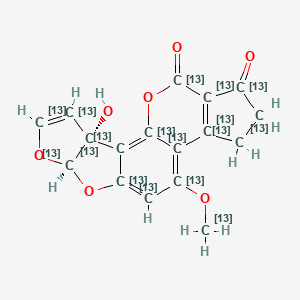
c-Myc inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of c-Myc inhibitor 9 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
c-Myc inhibitor 9 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
c-Myc inhibitor 9 has a wide range of scientific research applications, particularly in cancer research. It has been shown to inhibit tumor growth in various cancer models, including breast cancer and leukemia. Additionally, it is used in studies to understand the role of c-Myc in cell proliferation and apoptosis. Its applications extend to chemistry, biology, medicine, and industry, where it is used to develop new therapeutic strategies and understand molecular mechanisms .
Mechanism of Action
The mechanism of action of c-Myc inhibitor 9 involves the direct inhibition of the c-Myc protein. It binds to the c-Myc/Max complex, preventing its interaction with DNA and thereby inhibiting its transcriptional activity. This leads to the downregulation of c-Myc target genes, resulting in reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
c-Myc inhibitor 9 is unique in its high potency and specificity for the c-Myc protein. Similar compounds include Omomyc, a dominant-negative variant of c-Myc, and other small molecule inhibitors like 10058-F4 and 10074-G5. These compounds also target the c-Myc/Max interaction but differ in their chemical structure and mechanism of action .
Properties
Molecular Formula |
C27H31N5OS |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
2-[4-(1-aminocyclopropyl)phenyl]-N-(3-piperidin-1-ylpropyl)imidazo[2,1-b][1,3]benzothiazole-6-carboxamide |
InChI |
InChI=1S/C27H31N5OS/c28-27(11-12-27)21-8-5-19(6-9-21)22-18-32-23-10-7-20(17-24(23)34-26(32)30-22)25(33)29-13-4-16-31-14-2-1-3-15-31/h5-10,17-18H,1-4,11-16,28H2,(H,29,33) |
InChI Key |
ACVCMFKUORPIPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)C2=CC3=C(C=C2)N4C=C(N=C4S3)C5=CC=C(C=C5)C6(CC6)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


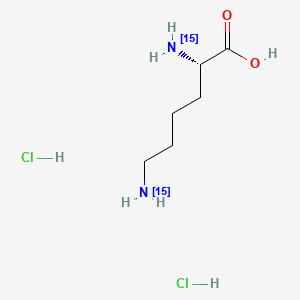

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B12404795.png)
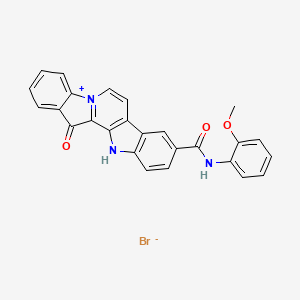
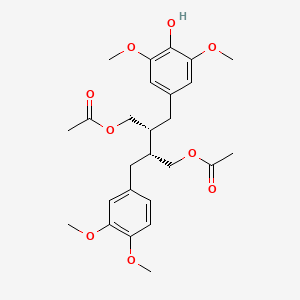

![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12404829.png)

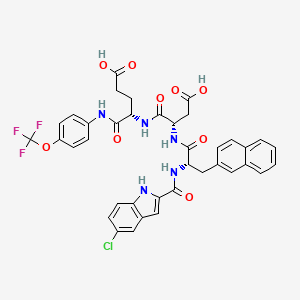
![[(1R,2R,19R,20R,22R)-7,8,9,12,13,14,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-20-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12404854.png)
